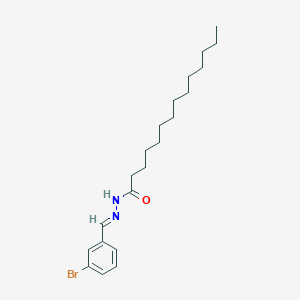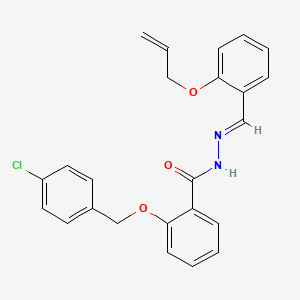
N'-(3-Bromobenzylidene)tetradecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Bromobencilideno)tetradecano-hidrazida es un compuesto orgánico con la fórmula molecular C21H33BrN2O. Es un derivado de hidrazona, caracterizado por la presencia de un grupo bromobencilideno unido a un esqueleto de tetradecano-hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N’-(3-Bromobencilideno)tetradecano-hidrazida se puede sintetizar a través de una reacción de condensación entre 3-bromobenzaldehído y tetradecano-hidrazida. La reacción generalmente implica los siguientes pasos:
Preparación de tetradecano-hidrazida: El ácido tetradecanoico se convierte primero en su cloruro de ácido correspondiente utilizando cloruro de tionilo. El cloruro de ácido se hace reaccionar entonces con hidrato de hidrazina para formar tetradecano-hidrazida.
Reacción de condensación: La tetradecano-hidrazida preparada se hace reaccionar entonces con 3-bromobenzaldehído en presencia de un catalizador ácido, como el ácido acético, bajo condiciones de reflujo. La mezcla de reacción se agita durante varias horas hasta que se completa la formación de N’-(3-Bromobencilideno)tetradecano-hidrazida.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(3-Bromobencilideno)tetradecano-hidrazida no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(3-Bromobencilideno)tetradecano-hidrazida puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el grupo bencilideno puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de reducción: El grupo hidrazona se puede reducir a la hidrazina correspondiente utilizando agentes reductores como el borohidruro de sodio.
Reacciones de oxidación: El compuesto se puede oxidar para formar oximas correspondientes u otros productos de oxidación utilizando agentes oxidantes como el peróxido de hidrógeno.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos (por ejemplo, aminas, tioles), solventes (por ejemplo, etanol, metanol) y catalizadores (por ejemplo, paladio sobre carbono).
Reacciones de reducción: Agentes reductores (por ejemplo, borohidruro de sodio), solventes (por ejemplo, etanol, metanol).
Reacciones de oxidación: Agentes oxidantes (por ejemplo, peróxido de hidrógeno), solventes (por ejemplo, agua, ácido acético).
Principales productos formados
Reacciones de sustitución: Derivados bencilideno sustituidos.
Reacciones de reducción: Derivados de hidrazina correspondientes.
Reacciones de oxidación: Oximas y otros productos de oxidación.
Aplicaciones Científicas De Investigación
N’-(3-Bromobencilideno)tetradecano-hidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. También puede servir como ligando en química de coordinación.
Biología: Se investiga por sus posibles propiedades antimicrobianas y anticancerígenas. Puede interactuar con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente como compuesto líder para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N’-(3-Bromobencilideno)tetradecano-hidrazida implica su interacción con dianas moleculares específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. En la investigación anticancerígena, puede inducir la apoptosis (muerte celular programada) en las células cancerosas al interactuar con las vías celulares involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
N’-(3-Bromobencilideno)tetradecano-hidrazida se puede comparar con otros compuestos similares, como:
N’-(2-Bromobencilideno)tetradecano-hidrazida: Estructura similar pero con el átomo de bromo en una posición diferente en el grupo bencilideno.
N’-(3-Clorobencilideno)tetradecano-hidrazida: Estructura similar pero con un átomo de cloro en lugar de bromo.
N’-(3-Nitrobencilideno)tetradecano-hidrazida: Estructura similar pero con un grupo nitro en lugar de bromo.
Singularidad
N’-(3-Bromobencilideno)tetradecano-hidrazida es única debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad se puede aprovechar en el diseño de nuevos compuestos con propiedades específicas para diversas aplicaciones.
Propiedades
Número CAS |
769143-54-6 |
|---|---|
Fórmula molecular |
C21H33BrN2O |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(25)24-23-18-19-14-13-15-20(22)17-19/h13-15,17-18H,2-12,16H2,1H3,(H,24,25)/b23-18+ |
Clave InChI |
PHDWZLAOHIBULD-PTGBLXJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
